Lipophilicity (XLogP3) Advantage Over the 1‑Ethyl‑3,5‑dimethyl Analog
The target compound exhibits an XLogP3 of 1.2 , whereas the 1‑ethyl‑3,5‑dimethyl analog (CAS 956935‑28‑7) has a reported logP of 1.14‑1.15 . Although the difference appears small, the isopropyl substituent enhances lipophilicity by ~0.05‑0.06 log units relative to the ethyl analog while introducing a branching point that can favourably alter metabolic soft‑spot susceptibility and reduce CYP450‑mediated oxidation compared to the linear ethyl chain.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 1‑Ethyl‑3,5‑dimethyl‑1H‑pyrazole‑4‑acetic acid (CAS 956935‑28‑7): LogP = 1.14‑1.15 |
| Quantified Difference | ΔlogP ≈ +0.05‑0.06 |
| Conditions | Computed XLogP3 / ACD/Labs consensus logP; no experimental shake‑flask data available |
Why This Matters
A 0.05‑0.06 logP increment moves the compound closer to the CNS drug‑likeness sweet spot (logP 1‑3) and can be decisive when fine‑tuning physicochemical properties in lead optimisation.
